molecular formula C26H23NO6 B11296397 N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11296397
M. Wt: 445.5 g/mol
InChI Key: FELRFQSPJXFGGX-UHFFFAOYSA-N
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Description

The compound N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a coumarin-derived acetamide featuring a hydroxyphenylethyl group and a methoxy-substituted chromenone core. Coumarins are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Properties

Molecular Formula

C26H23NO6

Molecular Weight

445.5 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C26H23NO6/c1-31-23-4-2-3-19-15-22(26(30)33-25(19)23)18-7-11-21(12-8-18)32-16-24(29)27-14-13-17-5-9-20(28)10-6-17/h2-12,15,28H,13-14,16H2,1H3,(H,27,29)

InChI Key

FELRFQSPJXFGGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCCC4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents present.

  • Scientific Research Applications

      Chemistry: Coumarins are studied for their diverse chemical properties, including fluorescence, metal chelation, and complexation.

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Analogues with Modified Phenoxy/Coumarin Substituents

    2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide ()
    • Structural Differences: Replaces the hydroxyphenylethyl group with a 4-methoxyphenoxy moiety.
    • Key Data: Property Value Molecular Formula C24H19NO5 Monoisotopic Mass 401.1263 g/mol ChemSpider ID 2395617
    N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide ()
    • Structural Differences : Substitutes the acetamide linker with a carboxamide and introduces an acetamidophenyl group.
    • Key Data :

      Property Value
      Molecular Formula C19H16N2O5
      CAS RN 325802-79-7
    • Implications : The carboxamide group may alter binding affinity to targets like kinases or estrogen receptors compared to acetamide-linked derivatives .

    Halogenated Analogues ()

    Compounds 19h, 19i, 19j, 19k from feature bromo, iodo, and chloro substituents on the phenyl ring:

    • Example: 2-(4-(2-((3,5-dibromophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19h)
    Property Value
    Molecular Formula C18H17Br2NO4
    HRMS (ESI) m/z 469.9584 [M+H]+ (calculated)
    Yield 42.6%

    Ethoxy/Methyl-Substituted Coumarins ()

    N-(4-Ethoxyphenyl)-2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide ():

    • Structural Differences : Ethoxy and ethyl/methyl groups replace the hydroxy and methoxy substituents.
    • Implications : Alkyl groups improve metabolic stability but may reduce solubility. Ethoxy substituents are common in prodrug designs to enhance oral bioavailability .

    Thiadiazole and Phenoxy Hybrids ()

    Compounds 7a–7e from combine acetamide with thiadiazole and pyridine moieties:

    • Example: 2-(2-Fluorophenoxy)-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (7d)
    Property Value
    IC50 (Caco-2 cells) 1.8 µM
    Reference Standard 5-Fluorouracil (IC50 = 2.5 µM)
    • Implications: The fluorophenoxy group enhances cytotoxicity, likely through improved DNA intercalation or topoisomerase inhibition .

    Biological Activity

    N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide, with the CAS number 1010893-59-0, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

    The molecular formula of the compound is C26H23NO6C_{26}H_{23}NO_{6}, with a molecular weight of 445.5 g/mol. The structure includes a chromene moiety, which is known for its diverse biological profiles.

    PropertyValue
    CAS Number1010893-59-0
    Molecular FormulaC26H23NO6
    Molecular Weight445.5 g/mol

    Anticancer Activity

    Research indicates that compounds containing the 2H/4H-chromene scaffold exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cells by activating caspases and disrupting tubulin polymerization, leading to cell cycle arrest . For instance, studies have demonstrated that derivatives of chromene can inhibit tumor growth and metastasis in various cancer cell lines .

    Antimicrobial Activity

    This compound has shown promise against a range of bacterial strains. The mechanism of action typically involves the inhibition of protein synthesis and disruption of bacterial cell wall synthesis, making it effective against both Gram-positive and Gram-negative bacteria .

    Antidiabetic and Anticholinesterase Activities

    The compound's potential as an antidiabetic agent has been explored, with findings suggesting that it may help regulate glucose levels and improve insulin sensitivity. Additionally, its anticholinesterase activity indicates potential applications in treating neurodegenerative diseases like Alzheimer's .

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be attributed to specific structural features:

    • Hydroxyphenyl Group : This moiety enhances binding affinity to target proteins.
    • Chromene Core : The presence of the chromene structure is crucial for its anticancer and antimicrobial activities.
    • Acetamide Linkage : This functional group contributes to the compound's overall stability and bioactivity.

    Case Studies

    • Anticancer Study : A study involving various chromene derivatives showed that those with modifications at the phenolic position exhibited enhanced cytotoxicity against breast cancer cell lines, demonstrating IC50 values in the low micromolar range .
    • Antimicrobial Study : In vitro assays indicated that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

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